molecular formula C14H14ClN5O2 B10913867 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B10913867
M. Wt: 319.74 g/mol
InChI Key: LWUHDBAZBVOPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE is a complex heterocyclic compound that features both pyrazole and furan moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom on the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Furan ring formation: The furan ring can be synthesized via cyclization reactions involving appropriate precursors like 1,4-dicarbonyl compounds.

    Coupling reactions: The final step involves coupling the chlorinated pyrazole with the furan derivative under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole
  • 4-Chloro-3-methyl-1H-pyrazole
  • 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone

Uniqueness

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE is unique due to its dual pyrazole and furan structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H14ClN5O2/c1-19-7-10(5-17-19)4-16-14(21)13-3-2-12(22-13)9-20-8-11(15)6-18-20/h2-3,5-8H,4,9H2,1H3,(H,16,21)

InChI Key

LWUHDBAZBVOPTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.